![molecular formula C17H26N2O2 B5617438 ethyl 4-[benzyl(ethyl)amino]-1-piperidinecarboxylate](/img/structure/B5617438.png)
ethyl 4-[benzyl(ethyl)amino]-1-piperidinecarboxylate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different derivatives, such as arylidinemalononitrile derivatives, in solutions like EtOH/TEA at room temperature. For instance, ethyl (amino(methoxy)methyl)-3-(substitutedphenyl)-1-oxo-1H-benzo[4,5]thiazole[3,2-a]pyridine-4-carboxylate derivatives can be obtained through reactions with cyanoacrylate derivatives (H. M. Mohamed, 2014).
Molecular Structure Analysis
The molecular structure of compounds in the piperidine class can be elucidated using various spectroscopic techniques. For example, the study of 1,4-piperazine-2,5-diones derived from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate revealed polymorphic crystalline forms through X-ray analysis, showcasing different hydrogen-bonding networks (Robin A Weatherhead-Kloster et al., 2005).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, highlighting their versatility and reactivity. For instance, novel piperidine derivatives with anti-acetylcholinesterase activity were synthesized, showing the influence of substituents on the piperidine nitrogen atom on activity (H. Sugimoto et al., 1990).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in synthesis and formulation. For example, the crystal engineering of 1,4-piperazine-2,5-diones demonstrated the impact of crystallization methods on polymorphism, which can significantly affect the physical properties of these compounds (Robin A Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group transformations, are key aspects of piperidine derivatives. The study on novel piperidine derivatives with anti-acetylcholinesterase activity illustrates the chemical modifications possible on the piperidine ring and their impact on biological activity (H. Sugimoto et al., 1990).
properties
IUPAC Name |
ethyl 4-[benzyl(ethyl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-3-18(14-15-8-6-5-7-9-15)16-10-12-19(13-11-16)17(20)21-4-2/h5-9,16H,3-4,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSYSQBQGCZOOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCN(CC2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[benzyl(ethyl)amino]piperidine-1-carboxylate |
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